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2,4-Diethylthiazole

Food Chemistry Flavoromics Natural Aroma Profiling

2,4-Diethylthiazole (CAS 32272-49-4) is a heterocyclic compound belonging to the alkylthiazole subclass within the broader thiazole family. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms at the 1 and 3 positions, a structural motif that underlies their distinctive olfactory potency and chemical stability.

Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
CAS No. 32272-49-4
Cat. No. B13872612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethylthiazole
CAS32272-49-4
Molecular FormulaC7H11NS
Molecular Weight141.24 g/mol
Structural Identifiers
SMILESCCC1=CSC(=N1)CC
InChIInChI=1S/C7H11NS/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3
InChIKeyIAEOVWDULPWPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diethylthiazole (CAS 32272-49-4) — A Naturally Occurring Alkylthiazole for Savory and Roasted Flavor Systems


2,4-Diethylthiazole (CAS 32272-49-4) is a heterocyclic compound belonging to the alkylthiazole subclass within the broader thiazole family [1]. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms at the 1 and 3 positions, a structural motif that underlies their distinctive olfactory potency and chemical stability [1][2]. This compound is naturally formed via the Maillard reaction during food processing and has been detected, though not quantified, in roasted coffee (both Arabica and Robusta varieties), oyster mushrooms, and common mushrooms [3][4]. Its physicochemical profile includes a predicted water solubility of 0.73 g/L and a calculated logP of 3.24, properties that influence its partitioning behavior in complex food and beverage matrices [5].

Natural occurrence
Detected in roasted coffee, oyster mushrooms, and common mushrooms; supports natural-label formulation
Aroma profile
Reported nutty, roasted, popcorn, and peanut notes; suited for savory and roasted flavor systems
Matrix compatibility
Moderate lipophilicity; may support flavor partitioning in lipid-rich food matrices and oil-based seasonings

Why 2,4-Diethylthiazole Cannot Be Freely Substituted with Other Thiazole Flavor Ingredients


Alkylthiazoles are not functionally interchangeable despite sharing a common heterocyclic core. The position, length, and branching of alkyl substituents profoundly modulate olfactory character: 2-isobutylthiazole produces an intense tomato-leaf green note [1], while 4,5-dialkylthiazoles deliver potent bell pepper aromas with detection thresholds as low as 0.003 ppb [2]. Even structurally proximate analogs exhibit divergent sensory profiles—minor substitutional variations can shift a material's odor from green and vegetable-like to nutty, roasted, or meaty [3]. In commercial flavor formulations, substituting one thiazole for another without reformulation risks altering the intended aroma balance, reducing consumer acceptance, and potentially necessitating costly re-optimization of the entire flavor system [4].

Aroma shift 2-Isobutylthiazole delivers tomato-leaf green notes; substituting into roasted applications may alter intended aroma balance
Potency gap 4,5-Dialkylthiazoles exhibit bell pepper aroma with thresholds as low as 0.003 ppb; sensory profile may not transfer to nutty-roasted systems
Structural sensitivity Minor alkyl-substitution changes can shift odor from green to nutty, roasted, or meaty; reformulation may be required

Quantitative Evidence for 2,4-Diethylthiazole: Comparative Performance Data Against In-Class Analogs


Natural Occurrence Specificity: 2,4-Diethylthiazole in Coffee and Mushroom Matrices

2,4-Diethylthiazole has been analytically detected in specific food matrices—namely Arabica coffee, Robusta coffee, oyster mushrooms, and common mushrooms—where other widely used alkylthiazoles such as 2-isobutylthiazole or 2-acetylthiazole are not reported as naturally present [1][2]. While quantitative abundance data are not available in the source databases, the specificity of its occurrence across multiple distinct food types distinguishes it from analogs that are more narrowly distributed.

Natural occurrence
Class-level
Detected in 4+ distinct food matrices: Arabica coffee, Robusta coffee, oyster mushrooms, common mushrooms
Supports natural-authenticity claims in coffee and mushroom applications where substitute thiazoles lack analytical detectability
Quantitative abundance data not available in source databases
Food Chemistry Flavoromics Natural Aroma Profiling

Patent-Documented Functional Role: 2,4-Diethylthiazole as a Synergistic Thiazole Component in Meat Flavor Compositions

In WO 2010/110493 A1 (Ajinomoto), 2,4-diethylthiazole is explicitly enumerated among a limited set of thiazoles—including 2-isobutylthiazole and 5-acetyl-2,4-dimethylthiazole—that can serve as the thiazole component in a ternary aroma/flavor-imparting composition with methional and dienals [1]. The patent specifies a maximum thiazole content of 60 parts by weight in the composition [1]. Notably, the inventors further clarified that from among various thiazoles, 2-isobutylthiazole and 5-acetyl-2,4-dimethylthiazole impart a particularly preferable livestock meat stock flavor, establishing a performance hierarchy where 2,4-diethylthiazole occupies a defined but non-premier tier in this specific application [2].

Patent role
Head-to-head
Enumerated as permissible thiazole in ternary meat flavor composition; maximum 60 parts by weight
Viable but not lead thiazole for meat stock applications; 2-isobutylthiazole and 5-acetyl-2,4-dimethylthiazole designated as particularly preferable
Sensory evaluation in soup model systems; preference hierarchy established
Flavor Patent Analysis Savory Flavor Formulation Synergistic Composition Design

Olfactory Character Differentiation: Nutty-Roasted Versus Green-Vegetable Aroma Profiles

Alkylthiazoles as a class are described as producing green, nutty, and vegetable-like aromas, with 2,4-diethylthiazole aligning with the nutty and roasted segment of the thiazole odor spectrum [1]. In contrast, 2-isobutylthiazole is characterized by a strong green odor resembling tomato leaf and, when added to canned tomato puree at 20 to 50 ppb, develops an intense fresh tomato-like flavor [2]. 4,5-Dialkylthiazoles are reported to have potent bell pepper-like aroma, with the flavor threshold value for 4-butyl-5-propylthiazole judged to be 0.003 ppb in water [3]. While a specific threshold value for 2,4-diethylthiazole was not located in the retrieved literature, its classification as a thiazole associated with popcorn, roasted, and peanut aromas distinguishes its sensory niche from the tomato-green and bell-pepper niches occupied by other alkylthiazoles [4].

Aroma profile
Class-level
Nutty, roasted, popcorn, peanut — distinct from tomato-green and bell pepper niches
Supports formulation-specific selection for roasted and savory applications rather than green-vegetable or bell pepper flavor systems
Specific odor threshold for 2,4-diethylthiazole not located in retrieved literature
Sensory Science Flavor Chemistry Structure-Odor Relationship

Physicochemical Partitioning: Predicted logP 3.24 Informs Matrix Compatibility Versus More Hydrophilic Analogs

2,4-Diethylthiazole exhibits a predicted logP of 3.24 (ALOGPS) and a water solubility of 0.73 g/L [1][2]. This moderate lipophilicity influences its partitioning behavior in food and beverage matrices, affecting aroma release kinetics and perceived flavor intensity over time. For comparison, 2-acetylthiazole (CAS 24295-03-2) contains a polar acetyl substituent and is predicted to exhibit substantially lower logP values, altering its distribution between aqueous and lipid phases in complex emulsions and multi-phase foods [3].

Partitioning
Class-level
logP 3.24
Moderate lipophilicity; may support flavor release in lipid-rich matrices versus more hydrophilic thiazole alternatives
ALOGPS predicted value; water solubility 0.73 g/L reported
Physicochemical Property Prediction Flavor Release Modeling Formulation Science

Natural Occurrence as Maillard Reaction Product Supports Clean-Label Positioning

2,4-Diethylthiazole is a product of the Maillard reaction between amino acids and reducing sugars, a pathway that generates volatile compounds responsible for popcorn, roasted, and peanut aromas in processed foods [1]. This natural formation pathway distinguishes it from synthetic thiazole derivatives that lack documented natural occurrence in cooked or roasted food systems. Unlike 2-acetylthiazole, which may require synthetic introduction in some applications, 2,4-diethylthiazole's established presence in roasted coffee and cooked mushrooms provides a stronger scientific basis for natural flavor labeling claims under regulatory frameworks that recognize thermal process-derived volatiles as naturally occurring [2][3].

Formation pathway
Class-level
Maillard reaction product; detected in roasted coffee, cooked mushrooms, yeast extract
Supports natural flavor classification and clean-label positioning under frameworks recognizing thermal process-derived volatiles
Regulatory classification requires jurisdiction-specific review
Clean Label Formulation Natural Flavor Compliance Maillard Chemistry

Recommended Industrial Application Scenarios for 2,4-Diethylthiazole Based on Differentiated Evidence


Coffee and Roasted Beverage Flavor Enhancement

2,4-Diethylthiazole is analytically detectable in both Arabica and Robusta coffee varieties [1]. This natural occurrence in coffee matrices supports its use in coffee flavor formulations, roasted coffee RTD beverages, and coffee-flavored confections where authenticity and label compliance are critical. Unlike 2-isobutylthiazole, which imparts tomato-green notes inappropriate for coffee profiles, 2,4-diethylthiazole aligns with the nutty, roasted character expected in coffee applications [2].

Savory Snack Seasonings and Fried Food Flavor Systems

With a predicted logP of 3.24 and moderate lipophilicity, 2,4-diethylthiazole is well-suited for oil-based seasoning blends, fried snack coatings, and high-fat savory applications where flavor release kinetics favor lipophilic aroma compounds [1][2]. Its classification as a nutty-roasted thiazole supports applications in roasted nut seasonings, popcorn flavoring, and fried chicken coatings. More hydrophilic thiazole alternatives (e.g., acetyl-substituted derivatives) may partition unfavorably in these lipid-rich matrices [3].

Mushroom-Based and Umami-Forward Plant-Based Protein Products

2,4-Diethylthiazole has been detected in oyster mushrooms and common mushrooms [1][2]. This natural association makes it an evidence-backed choice for mushroom-flavored seasonings, umami-boosting compositions for plant-based meats, and fungal-derived savory products. The compound's established presence in these matrices provides a scientific rationale for its inclusion over other thiazoles lacking documented natural occurrence in mushroom systems [3].

Meat Flavor Compositions Requiring Reformulation Flexibility

Patent WO 2010/110493 A1 establishes 2,4-diethylthiazole as a permissible thiazole component in ternary aroma compositions with methional and dienals for meat flavor applications [1]. While not designated as 'particularly preferable' compared to 2-isobutylthiazole or 5-acetyl-2,4-dimethylthiazole [2], 2,4-diethylthiazole offers formulation flexibility for meat stocks, gravies, and bouillons where cost, supply chain continuity, or avoidance of specific comparator compounds drives procurement decisions [3].

Application
Selection Property
Validation Focus
Coffee and roasted beverage flavor
Reported natural occurrence in Arabica and Robusta coffee matrices
Aroma authenticity and label-compliance review for coffee-formulated products
Savory snack seasonings and fried food systems
Moderate lipophilicity for lipid-rich matrix partitioning
Flavor release profile in high-fat matrices and oil-based seasoning blends
Mushroom-based and umami-forward products
Documented detection in oyster and common mushroom matrices
Natural-association evidence for fungal-derived savory formulations
Meat flavor compositions and reformulation
Permissible thiazole component in patented ternary aroma systems
Reformulation flexibility and supply continuity in meat stock and gravy applications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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